An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methoxybenzamide
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
As a cornerstone in the landscape of medicinal chemistry and organic synthesis, 5-Bromo-2-methoxybenzamide presents a unique scaffold for the development of novel molecular entities. Its strategic placement of a bromine atom, a methoxy group, and an amide functional group on a benzene ring offers a versatile platform for structural modification and exploration of biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and experimental data.
Core Chemical and Physical Properties
5-Bromo-2-methoxybenzamide is a substituted aromatic amide with the chemical formula C₈H₈BrNO₂. A thorough understanding of its fundamental properties is essential for its effective use in a laboratory setting.
Table 1: Physicochemical Properties of 5-Bromo-2-methoxybenzamide
| Property | Value | Source/Comment |
| CAS Number | 303111-31-1 | [1][2][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Solid (predicted) | Based on related compounds |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [4] |
| Solubility | No data available | |
| SMILES | COC1=C(C=C(C=C1)Br)C(=O)N | [1] |
| InChI | InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | [2] |
Synthesis and Reactivity
The synthesis of 5-Bromo-2-methoxybenzamide typically originates from its corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.
Synthetic Pathway Overview
The most direct and common method for the synthesis of 5-Bromo-2-methoxybenzamide is the amidation of 5-bromo-2-methoxybenzoic acid. This process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an ammonia equivalent.
Figure 1: General synthetic workflow for 5-Bromo-2-methoxybenzamide.
Experimental Protocol: Amidation of 5-bromo-2-methoxybenzoic acid
The following protocol is a representative procedure for the amidation of a substituted benzoic acid and can be adapted for the synthesis of 5-Bromo-2-methoxybenzamide. This method utilizes common coupling reagents to facilitate amide bond formation under mild conditions.
Materials:
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5-bromo-2-methoxybenzoic acid
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Ammonium chloride (NH₄Cl)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
Procedure:
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To a solution of 5-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Add EDC (1.2 eq) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 5-Bromo-2-methoxybenzamide.
Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting carboxylic acid. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Reactivity Profile
The reactivity of 5-Bromo-2-methoxybenzamide is dictated by its three functional groups:
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Aromatic Ring: The benzene ring is substituted with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromo (-Br) and carboxamide (-CONH₂) group. The methoxy group is an activating, ortho-, para- directing group, while the bromo and carboxamide groups are deactivating. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) allowing for the introduction of a wide variety of substituents at the 5-position.
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Amide Group: The amide functionality is relatively stable. However, the N-H protons can be deprotonated under strong basic conditions, and the amide can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.
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Methoxy Group: The methyl ether is generally stable but can be cleaved under strong acidic conditions (e.g., HBr or BBr₃) to yield the corresponding phenol.
Spectroscopic Characterization
Definitive structural elucidation of 5-Bromo-2-methoxybenzamide relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a predicted analysis based on its structure and data from analogous compounds provides a framework for its characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-methoxybenzamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (position 3) | ~6.9 - 7.1 | Doublet | ~8.5 - 9.0 |
| Aromatic H (position 4) | ~7.4 - 7.6 | Doublet of doublets | ~8.5 - 9.0, ~2.5 |
| Aromatic H (position 6) | ~7.8 - 8.0 | Doublet | ~2.5 |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | N/A |
| Amide (-CONH₂) | ~5.5 - 7.5 (broad) | Two broad singlets | N/A |
Causality: The electron-donating methoxy group at position 2 will shield the ortho (position 3) and para (position 5, though substituted) protons, shifting them upfield. The electron-withdrawing bromine and amide groups will deshield adjacent protons. The amide protons are often broad and their chemical shift is concentration and solvent dependent due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-methoxybenzamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 - 170 |
| C-OCH₃ | ~155 - 160 |
| C-Br | ~115 - 120 |
| C-CONH₂ | ~120 - 125 |
| Aromatic CHs | ~110 - 135 |
| -OCH₃ | ~55 - 60 |
Causality: The carbonyl carbon of the amide will be the most downfield signal. Carbons attached to electronegative atoms (oxygen and bromine) will also be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
Table 4: Key Predicted IR Absorption Bands for 5-Bromo-2-methoxybenzamide
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |
| N-H (Amide) | 3100 - 3500 | Medium (two bands) | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |
| C-H (Aliphatic, -OCH₃) | 2850 - 3000 | Medium | Stretch |
| C=O (Amide I) | 1630 - 1690 | Strong | Stretch |
| N-H (Amide II) | 1550 - 1640 | Medium | Bend |
| C=C (Aromatic) | 1450 - 1600 | Medium | Stretch |
| C-O (Ether) | 1200 - 1275 | Strong | Asymmetric Stretch |
| C-Br | 500 - 600 | Medium-Strong | Stretch |
Causality: The presence of strong absorption bands for the N-H and C=O stretches are characteristic of the amide functional group. The strong C-O stretch confirms the presence of the methoxy group.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of a bromine atom, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M+2 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For 5-Bromo-2-methoxybenzamide, these would appear at m/z 230 and 232.
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Key Fragmentation Pathways: Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) and cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the bromine atom will be evident in the isotopic patterns of the resulting fragment ions.
